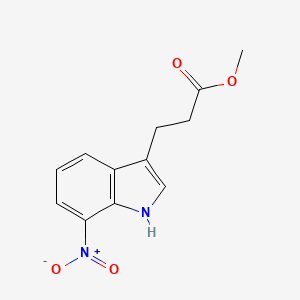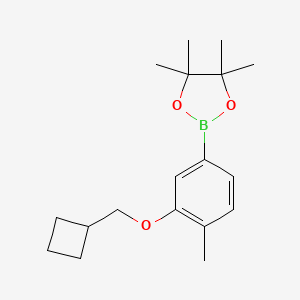
2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is often used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Cyclobutylmethoxy)-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of bioconjugates and probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
The mechanism by which 2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The compound participates in the transmetalation step of the Suzuki–Miyaura coupling, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
- 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3-(Cyclobutylmethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective activation and coupling are required, offering advantages in terms of reactivity and product specificity compared to other boron reagents.
Propiedades
Fórmula molecular |
C18H27BO3 |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-[3-(cyclobutylmethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO3/c1-13-9-10-15(11-16(13)20-12-14-7-6-8-14)19-21-17(2,3)18(4,5)22-19/h9-11,14H,6-8,12H2,1-5H3 |
Clave InChI |
BZCRUSUGRUKBIW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


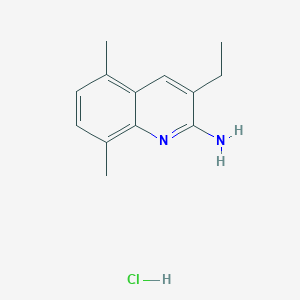
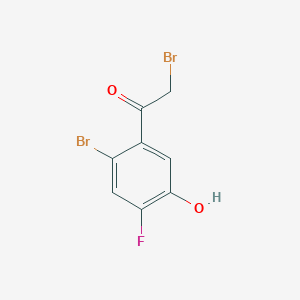
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)

![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
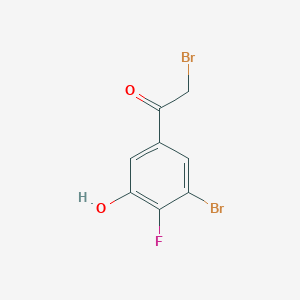
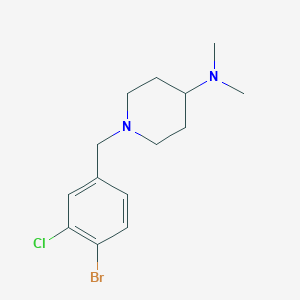

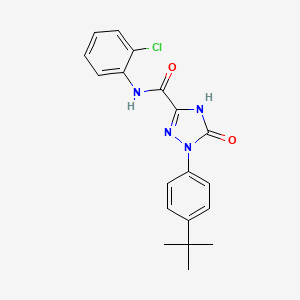
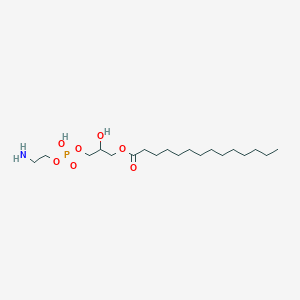
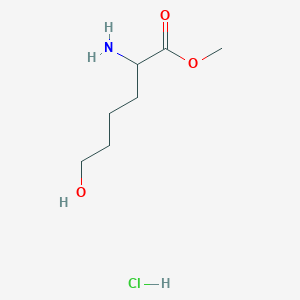
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)
